molecular formula C19H20O6 B14865680 2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate

2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate

Cat. No.: B14865680
M. Wt: 344.4 g/mol
InChI Key: MLVGNKLKRAKEBJ-AEFFLSMTSA-N
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Description

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a natural product derived from the plant Cnidium monnieri. It is a coumarin derivative with a molecular formula of C19H20O6 and a molecular weight of 344.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol typically involves the extraction from natural sources such as Cnidium monnieri. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The compound can also be synthesized through chemical reactions involving the hydroxylation and esterification of precursor molecules under controlled conditions.

Industrial Production Methods

Industrial production of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is primarily focused on optimizing the extraction process from natural sources. This involves large-scale solvent extraction, followed by purification techniques such as chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through pathways related to inflammation and oxidative stress. The compound’s hydroxyl group plays a crucial role in its biological activity by participating in hydrogen bonding and redox reactions .

Comparison with Similar Compounds

Similar Compounds

    Oroselol: A related coumarin derivative with similar structural features.

    Senecioyl derivatives: Compounds with the senecioyl functional group, exhibiting similar biological activities.

Uniqueness

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is unique due to its specific hydroxylation pattern and the presence of the senecioyl group, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research .

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate

InChI

InChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3/t16-,18+/m1/s1

InChI Key

MLVGNKLKRAKEBJ-AEFFLSMTSA-N

Isomeric SMILES

CC(=CC(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

Origin of Product

United States

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